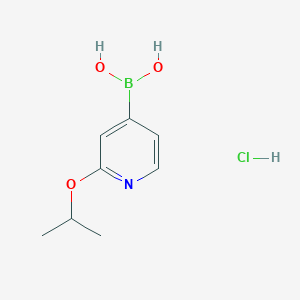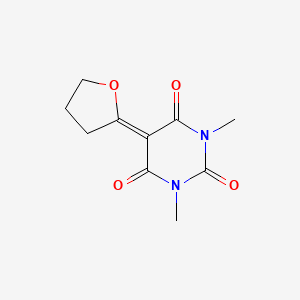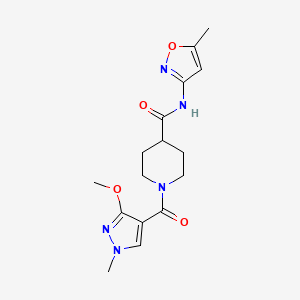
7-Aminoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 7-Aminoquinoline-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
7-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carbonitrile derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carbonitrile derivatives, while substitution reactions can produce a wide range of substituted quinoline compounds .
Scientific Research Applications
7-Aminoquinoline-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoquinoline-3-carbonitrile and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often target enzymes and proteins involved in critical biological processes. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . Other derivatives may interfere with cell signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
7-Aminoquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
2-Aminoquinoline-3-carbonitrile: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-aminoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWFUFLFXCXJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)

![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)


![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)


![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2763210.png)


